SPR Binding Affinity to Bacterial FtsYNG Protein: 4-Bromo-2,5-dimethoxyaniline (Fragment 3) vs. Co-Identified Fragment Hits
In a primary fragment-based drug discovery screen targeting the bacterial signal recognition particle receptor FtsYNG, 4-bromo-2,5-dimethoxyaniline (designated Fragment 3) exhibited an equilibrium dissociation constant (KD) of ~480 ± 20 μM as measured by surface plasmon resonance (SPR) [1]. In the same study, two other fragment hits—Fragment 1 and Fragment 2—both displayed KD values of ~100 ± 20 μM under identical experimental conditions [1]. This represents a ~4.8-fold lower binding affinity for Fragment 3 relative to Fragments 1 and 2, establishing that within this FBDD campaign, 4-bromo-2,5-dimethoxyaniline occupies a quantitatively distinct affinity tier that may be advantageous for fragment elaboration strategies where weaker initial hits are preferred to allow greater gains during chemical optimization [2].
| Evidence Dimension | Equilibrium binding affinity (KD) to FtsYNG protein |
|---|---|
| Target Compound Data | KD = ~480 ± 20 μM (Fragment 3) |
| Comparator Or Baseline | Fragment 1: KD ~100 ± 20 μM; Fragment 2: KD ~100 ± 20 μM; GMPPNP (positive control): KD = 280 ± 80 μM |
| Quantified Difference | Fragment 3 exhibits ~4.8-fold weaker binding than Fragment 1 and Fragment 2; ~1.7-fold weaker than the GTP analog GMPPNP |
| Conditions | Biacore T200 SPR; Xantec NIHMC Ni sensor chip; FtsYNG immobilized; fragment concentration range 6.25–200 μM; running buffer: 20 mM HEPES, 150 mM NaCl, 3 mM MgCl₂, 5% glycerol, 5% DMSO, pH 7.5; temperature 15 °C; KD calculated via 1:1 Langmuir binding isotherm fitting |
Why This Matters
For procurement decisions in FBDD programs, the known KD of ~480 μM provides a validated starting point for fragment elaboration, and the weaker affinity compared to co-identified hits may be preferable for ligand efficiency optimization campaigns where initial affinity should not saturate the detection limit.
- [1] Faoro C, Wilkinson-White L, Kwan AH, Ataide SF. Discovery of fragments that target key interactions in the signal recognition particle (SRP) as potential leads for a new class of antibiotics. PLoS ONE. 2018;13(7):e0200387. Table/Results: KD values between FtsYNG and Fragment 1, Fragment 2 and Fragment 3 are ~100 ± 20, ~100 ± 20 and ~480 ± 20 μM, respectively. View Source
- [2] Faoro C et al. (2018). Fragment elaboration strategy rationale: fragments from primary FBDD screens typically bind in the micromolar to millimolar range, and weaker initial hits offer greater potential for affinity improvement through chemical elaboration. PLoS ONE 13(7): e0200387. View Source
